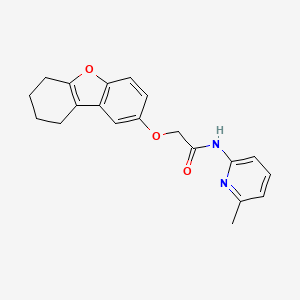
N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide is not fully understood, but it is thought to act on several pathways in the body. N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. It has also been shown to modulate the activity of certain enzymes and receptors in the body, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective properties, N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide has been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as rheumatoid arthritis. It has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide in lab experiments is its relative ease of synthesis, allowing for greater availability and affordability compared to other compounds. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide. One area of interest is in the development of N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide-based therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide and its potential applications in other areas, such as cancer therapy and anti-inflammatory treatments.
In conclusion, N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide is a promising compound that has gained attention in scientific research due to its potential as a therapeutic agent. While further research is needed to fully understand its mechanism of action and potential applications, N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide has shown promise in several areas and may be a valuable tool in the development of new therapies.
Synthesemethoden
The synthesis of N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide involves several steps, beginning with the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetic acid to form the desired product, N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide. The synthesis of N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide has been optimized in recent years, allowing for greater yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide has been the subject of numerous scientific studies, with research focusing on its potential as a therapeutic agent for a variety of conditions. One area of research has been in the treatment of neurological disorders, as N-(6-Methyl-pyridin-2-yl)-2-(6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetamide has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-4-8-19(21-13)22-20(23)12-24-14-9-10-18-16(11-14)15-6-2-3-7-17(15)25-18/h4-5,8-11H,2-3,6-7,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJDIEJSZRHTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


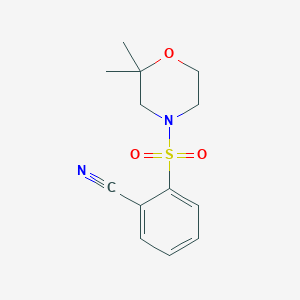
![1-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-[(2-prop-2-ynoxyphenyl)methyl]methanamine](/img/structure/B7497330.png)
![N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7497334.png)
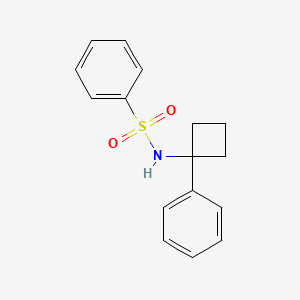

![Cyclopropyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497346.png)
![[4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7497350.png)
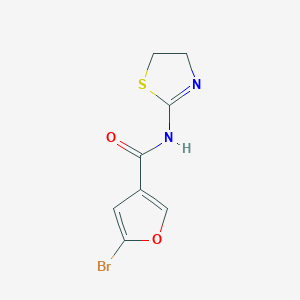
![N-[(2-bromophenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497367.png)
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497375.png)
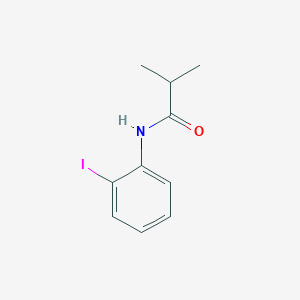
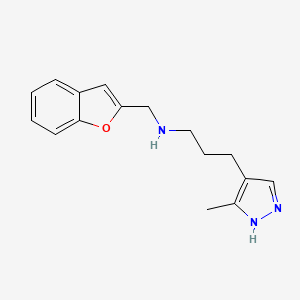
![N-[2-(tert-butylamino)-2-oxoethyl]-N-methyl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7497414.png)